molecular formula C22H23F3N2O3 B11485932 1-[2-(1-Benzofuran-2-yl)-2-hydroxyethyl]-1-butyl-3-[3-(trifluoromethyl)phenyl]urea

1-[2-(1-Benzofuran-2-yl)-2-hydroxyethyl]-1-butyl-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B11485932
M. Wt: 420.4 g/mol
InChI Key: MLOFZINHHRPJDW-UHFFFAOYSA-N
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Description

3-[2-(1-BENZOFURAN-2-YL)-2-HYDROXYETHYL]-3-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA is a complex organic compound featuring a benzofuran ring, a trifluoromethyl phenyl group, and a urea moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1-BENZOFURAN-2-YL)-2-HYDROXYETHYL]-3-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves multi-step organic reactions. The trifluoromethyl phenyl group is then attached using Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The final step involves the formation of the urea moiety under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce side reactions. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1-BENZOFURAN-2-YL)-2-HYDROXYETHYL]-3-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzofuran ring can be reduced under specific conditions to yield dihydrobenzofuran derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields ketones or aldehydes, while substitution reactions on the benzofuran ring can introduce various functional groups .

Scientific Research Applications

3-[2-(1-BENZOFURAN-2-YL)-2-HYDROXYETHYL]-3-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(1-BENZOFURAN-2-YL)-2-HYDROXYETHYL]-3-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects . The trifluoromethyl group enhances the compound’s stability and bioavailability, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1-BENZOFURAN-2-YL)-2-HYDROXYETHYL]-3-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA is unique due to its combination of a benzofuran ring, a hydroxyethyl group, and a trifluoromethyl phenyl group. This unique structure imparts a range of biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C22H23F3N2O3

Molecular Weight

420.4 g/mol

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-hydroxyethyl]-1-butyl-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C22H23F3N2O3/c1-2-3-11-27(14-18(28)20-12-15-7-4-5-10-19(15)30-20)21(29)26-17-9-6-8-16(13-17)22(23,24)25/h4-10,12-13,18,28H,2-3,11,14H2,1H3,(H,26,29)

InChI Key

MLOFZINHHRPJDW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC(C1=CC2=CC=CC=C2O1)O)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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